molecular formula C15H10D4N2O2 B602593 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major) CAS No. 1020719-39-4

10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)

Cat. No. B602593
M. Wt: 258.32
InChI Key:
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Description

10,11-Dihydro-10-hydroxycarbazepine-D4 (Major) is a deuterated metabolite of Oxcarbazepine . It is only available as a mixture of deuterated material: d-1: 1%, d-2: 9%, d-3: 35%, d-4: 55% .


Molecular Structure Analysis

The molecular formula of 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major) is C15H10D4N2O2 . The molecular weight is 258.31 .


Physical And Chemical Properties Analysis

The molecular weight of 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major) is 258.31 . The molecular formula is C15H10D4N2O2 .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Enantioselective Pharmacokinetics : A study by (Volosov et al., 1999) focuses on the stereoselective pharmacokinetic analysis of 10-hydroxycarbazepine in humans. This research highlights the importance of understanding how this compound behaves in the body, particularly its metabolism and distribution.

  • Metabolic Pathways and Analysis in Wastewater : Research by (Bahlmann et al., 2014) and (Kaiser et al., 2014) investigates the occurrence and persistence of carbamazepine metabolites like 10,11-Dihydro-10-hydroxycarbazepine in German and Portuguese wastewater. This analysis provides insights into environmental exposure and potential impacts.

  • Stereochemistry in Human Metabolism : The work of (Bellucci et al., 1987) delves into the stereoselective aspects of the enzymatic hydrolysis of carbamazepine metabolites, highlighting the complexity of human metabolic processes.

Monitoring and Detection Techniques

  • Monitoring in Clinical Settings : A study by (Miles et al., 2004) explores the feasibility of using saliva concentrations of 10-hydroxy-10,11-dihydrocarbazepine for therapeutic monitoring of oxcarbazepine treatment, offering a non-invasive monitoring approach.

  • Analytical Methods for Plasma and Saliva : Research like that of (Saracino et al., 2010) and (Mandrioli et al., 2003) develop reliable methods for determining oxcarbazepine and its metabolites in human plasma and saliva, critical for accurate therapeutic drug monitoring.

Environmental Impact and Transformation

  • Environmental Presence and Transformation : The presence and transformation of oxcarbazepine and its metabolites in marine environments are studied by (Martínez Bueno et al., 2016), offering insights into the ecological impact of pharmaceutical residues.

properties

IUPAC Name

1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661926
Record name 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licarbazepine-D4

CAS RN

1020719-39-4
Record name 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
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10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
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10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
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10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
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10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
Reactant of Route 6
10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)

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